
Acetic acid, mercapto-, 2-mercaptoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, mercapto-, 2-mercaptoethyl ester is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a fruit-like aroma. This compound is commonly used as a flavoring agent and spice synergist in various food products such as fruits, vegetables, biscuits, candy, and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, mercapto-, 2-mercaptoethyl ester can be synthesized by reacting ethanoic anhydride with 2-mercaptoethanol. The specific reaction conditions can be adjusted according to laboratory requirements . The reaction typically involves the following steps:
- Mixing ethanoic anhydride and 2-mercaptoethanol in a suitable solvent.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purifying the product through distillation or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The process involves:
- Large-scale mixing of ethanoic anhydride and 2-mercaptoethanol.
- Controlled heating and reaction monitoring.
- Industrial purification methods such as distillation, crystallization, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, mercapto-, 2-mercaptoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols.
Substitution Products: Various esters and thioesters.
Scientific Research Applications
Acetic acid, mercapto-, 2-mercaptoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of acetic acid, mercapto-, 2-mercaptoethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, proteins, and other biomolecules.
Pathways: The compound can modulate enzymatic activity, influence protein folding, and participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, mercapto-, ethyl ester: Similar structure but with an ethyl group instead of a 2-mercaptoethyl group.
Acetic acid, mercapto-, methyl ester: Contains a methyl group instead of a 2-mercaptoethyl group.
Polyethylene glycol, mercaptoPEG acid: A polymeric compound with similar functional groups.
Uniqueness
Acetic acid, mercapto-, 2-mercaptoethyl ester is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its applications in multiple fields. Its fruit-like aroma also makes it valuable in the flavor and fragrance industry.
Properties
CAS No. |
38705-47-4 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
2-sulfanylethyl 2-sulfanylacetate |
InChI |
InChI=1S/C4H8O2S2/c5-4(3-8)6-1-2-7/h7-8H,1-3H2 |
InChI Key |
FVDQMWJUZJOJSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)OC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


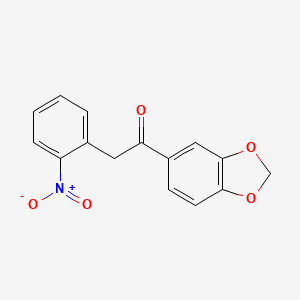
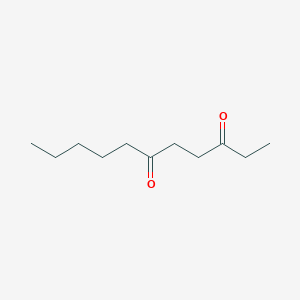
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)

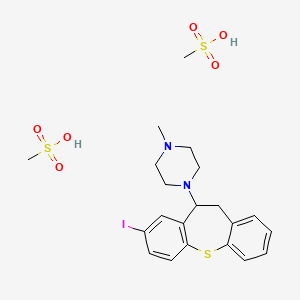
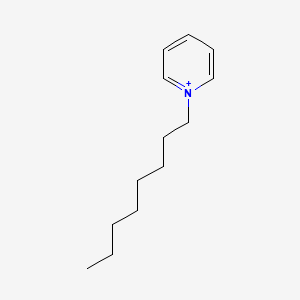

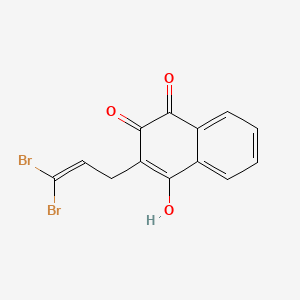
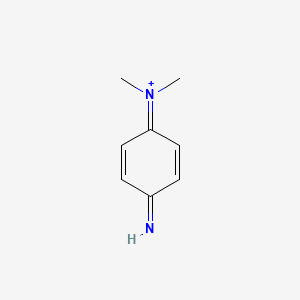
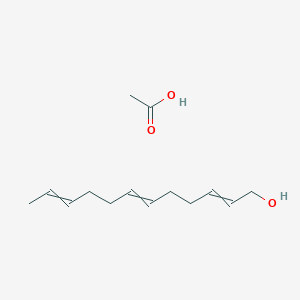
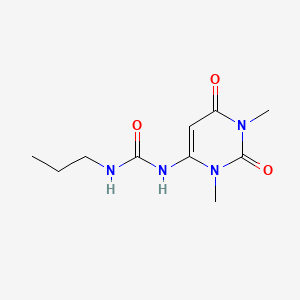
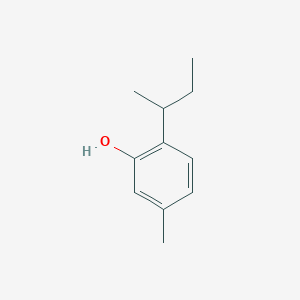
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

